1,1-Diethylguanidine hydrochloride

Description

Properties

IUPAC Name |

1,1-diethylguanidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N3.ClH/c1-3-8(4-2)5(6)7;/h3-4H2,1-2H3,(H3,6,7);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUFXTZQKWHOGPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

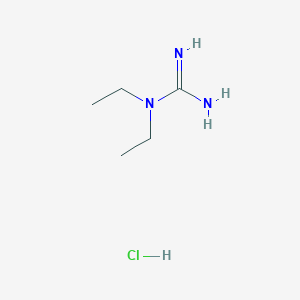

Canonical SMILES |

CCN(CC)C(=N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00149645 |

Source

|

| Record name | 1,1-Diethylguanidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00149645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1114-39-2 |

Source

|

| Record name | Guanidine, N,N-diethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1114-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Diethylguanidine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001114392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Diethylguanidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00149645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-diethylguanidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.922 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to the Synthesis of 1,1-Diethylguanidine Hydrochloride for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Substituted Guanidines

The guanidinium group, a protonated guanidine moiety, is a cornerstone in medicinal chemistry and drug design. Its persistent positive charge at physiological pH allows for potent interactions with biological targets such as enzymes and receptors. 1,1-Diethylguanidine, as a member of this class, serves as a valuable building block in the synthesis of more complex molecules and as a subject of study in its own right for its potential biological activities. This guide provides a comprehensive overview of a robust and accessible synthesis pathway for 1,1-diethylguanidine hydrochloride, tailored for professionals in the chemical and pharmaceutical sciences. We will delve into the mechanistic underpinnings of the synthesis, provide a detailed experimental protocol, and discuss alternative approaches and critical analytical validation techniques.

Part 1: The Primary Synthesis Pathway: Fusion of Diethylamine Hydrochloride and Dicyandiamide

The most direct and historically validated method for the preparation of N,N-disubstituted guanidines, such as 1,1-diethylguanidine, is the fusion of the corresponding amine hydrochloride with dicyandiamide. This method, adapted from the synthesis of dimethylguanidine hydrochloride by Werner and Bell in 1922, remains a highly effective and atom-economical approach[1].

1.1: Mechanistic Insights

The reaction proceeds through the thermal decomposition of dicyandiamide to cyanamide, which then acts as the guanylating agent. The diethylamine hydrochloride provides both the amine nucleophile and the acidic environment that catalyzes the addition of the amine to the cyanamide. The overall transformation can be visualized as a nucleophilic attack of diethylamine on the carbon atom of the cyanamide, followed by protonation to yield the stable guanidinium hydrochloride salt.

Caption: Reaction mechanism for the synthesis of 1,1-diethylguanidine hydrochloride.

1.2: Experimental Protocol

This protocol is adapted from the established method for the synthesis of analogous dialkylguanidines[1].

Materials:

-

Diethylamine hydrochloride

-

Dicyandiamide

-

Ethanol (95%)

-

Diethyl ether (anhydrous)

-

Activated charcoal

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reactant Preparation: In a clean, dry round-bottom flask, combine finely powdered dicyandiamide and diethylamine hydrochloride in a 1:2 molar ratio. The use of excess amine hydrochloride ensures the complete consumption of dicyandiamide.

-

Fusion Reaction: Equip the flask with a reflux condenser and heat the mixture in an oil bath. The temperature should be gradually raised to the melting point of the mixture and then maintained at a gentle reflux. The reaction progress can be monitored by the cessation of ammonia evolution.

-

Isolation of Crude Product: After the reaction is complete (typically 2-3 hours), allow the flask to cool to room temperature. The solidified reaction mass is then dissolved in a minimal amount of hot 95% ethanol.

-

Decolorization and Filtration: To the hot ethanolic solution, add a small amount of activated charcoal to remove any colored impurities. Swirl the mixture for a few minutes and then filter it hot through a fluted filter paper or a Büchner funnel to remove the charcoal.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization of the 1,1-diethylguanidine hydrochloride.

-

Product Collection and Drying: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold anhydrous diethyl ether to remove any residual soluble impurities. Dry the product in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.

Caption: Experimental workflow for the synthesis of 1,1-diethylguanidine hydrochloride.

Part 2: Alternative Synthesis Strategies

While the fusion method is robust, other synthetic routes offer different advantages, such as milder reaction conditions or the use of alternative starting materials.

| Synthesis Method | Guanylating Agent | Amine Source | Key Advantages | Key Disadvantages |

| Cyanamide Addition | Cyanamide | Diethylamine | Direct, atom-economical. | Cyanamide can be unstable; may require a catalyst (e.g., Lewis acid). |

| S-Methylisothiourea | S-Methylisothiourea sulfate | Diethylamine | Milder conditions than fusion. | Generates methyl mercaptan as a byproduct. |

| Carbodiimide Addition | N,N'-di-tert-butylcarbodiimide | Diethylamine | Well-controlled, high yielding. | Carbodiimide reagents can be expensive. |

Part 3: Analytical Validation and Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized 1,1-diethylguanidine hydrochloride.

3.1: Spectroscopic Analysis

The structure of the product can be unequivocally confirmed by a combination of spectroscopic techniques.

| Technique | Expected Observations for 1,1-Diethylguanidine Hydrochloride |

| ¹H NMR | A triplet corresponding to the methyl protons (CH₃), a quartet for the methylene protons (CH₂), and a broad singlet for the guanidinium protons (NH₂). |

| ¹³C NMR | A signal for the methyl carbons, a signal for the methylene carbons, and a downfield signal for the guanidinium carbon (C=N). |

| FT-IR | Characteristic N-H stretching vibrations, C-N stretching, and C=N stretching absorptions. |

| Mass Spec. | The molecular ion peak corresponding to the free base (1,1-diethylguanidine). |

Table of Expected Spectroscopic Data:

| Parameter | Expected Value |

| ¹H NMR Chemical Shifts (δ, ppm) | ~1.2 (t, 6H, CH₃), ~3.3 (q, 4H, CH₂), ~7.0-7.5 (br s, 3H, NH and NH₂) |

| ¹³C NMR Chemical Shifts (δ, ppm) | ~13 (CH₃), ~42 (CH₂), ~158 (C=N) |

| FT-IR Absorptions (cm⁻¹) | 3300-3100 (N-H stretch), 1650-1600 (C=N stretch), 1150-1050 (C-N stretch) |

| Mass (m/z) | 116.1182 (M+H)⁺ for C₅H₁₄N₃⁺ |

Note: The exact chemical shifts and absorption frequencies may vary depending on the solvent and instrument used.

3.2: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₅H₁₄ClN₃[2] |

| Molecular Weight | 151.64 g/mol [2] |

| Appearance | White to off-white crystalline solid |

| Melting Point | ~170-175 °C |

Part 4: Safety and Handling

Guanidine derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, gloves (nitrile or neoprene), and a lab coat.

-

Inhalation: Avoid inhaling dust. Use a respirator if dust generation is unavoidable.

-

Skin Contact: Guanidine hydrochloride is a skin irritant. In case of contact, wash the affected area thoroughly with soap and water.

-

Eye Contact: Guanidine hydrochloride can cause serious eye irritation. In case of contact, flush eyes with copious amounts of water for at least 15 minutes and seek medical attention.

-

Ingestion: Harmful if swallowed. Seek immediate medical attention.

Conclusion: A Versatile Synthesis for a Key Building Block

The fusion of diethylamine hydrochloride and dicyandiamide provides a reliable and scalable method for the synthesis of 1,1-diethylguanidine hydrochloride. This guide has outlined the key mechanistic considerations, a detailed experimental protocol, and the necessary analytical techniques for the validation of the final product. By understanding the principles and practices detailed herein, researchers can confidently produce this valuable chemical intermediate for a wide range of applications in drug discovery and development.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 70686, 1,1-Diethylguanidine hydrochloride. Retrieved from [Link].

-

Werner, E. A., & Bell, J. (1922). CCXIV.—The preparation of methylguanidine, and of ββ-dimethylguanidine by the interaction of dicyanodiamide, and methylammonium and dimethylammonium chlorides respectively. J. Chem. Soc., Trans., 121, 1790-1794. Retrieved from [Link].

Sources

physicochemical properties of 1,1-Diethylguanidine hydrochloride

An In-depth Technical Guide to the Physicochemical Properties of 1,1-Diethylguanidine Hydrochloride

Foreword

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's physicochemical properties is not merely academic; it is the bedrock of successful formulation, predictable pharmacokinetics, and robust analytical method development. 1,1-Diethylguanidine hydrochloride, a member of the strongly basic guanidine family, serves as a crucial intermediate in the synthesis of various pharmaceutical and agrochemical agents. Its behavior in solution, its stability, and its spectral signature are critical parameters that dictate its handling, application, and ultimate success in a synthetic pathway.

This guide provides an in-depth examination of these core properties. It moves beyond a simple recitation of data points, instead offering a narrative grounded in experimental causality. We will explore not just what the properties are, but how they are reliably determined, providing detailed, field-proven protocols. This document is structured to serve as both a reference and a practical manual for the laboratory scientist.

Chemical Identity and Molecular Structure

1,1-Diethylguanidine hydrochloride is an organic salt consisting of a protonated 1,1-diethylguanidinium cation and a chloride anion. The positive charge on the guanidinium group is extensively delocalized across the central carbon and three nitrogen atoms, a resonance stabilization that is responsible for its remarkably high basicity.

| Identifier | Value | Source |

| Chemical Name | 1,1-Diethylguanidine hydrochloride | [1] |

| IUPAC Name | 1,1-diethylguanidine;hydrochloride | [1] |

| CAS Number | 1114-39-2 | [1] |

| Molecular Formula | C₅H₁₄ClN₃ | [1] |

| Molecular Weight | 151.64 g/mol | [1] |

| SMILES | CCN(CC)C(=N)N.Cl | [1] |

| InChIKey | BUFXTZQKWHOGPE-UHFFFAOYSA-N | [1] |

Core Physicochemical Properties: A Summary

The following table summarizes the key physicochemical data for 1,1-Diethylguanidine hydrochloride. It is important to note that while some properties like molecular weight are calculated, others like melting point and solubility require empirical determination, and publicly available experimental data is limited. The subsequent sections provide robust methodologies for determining these values in a laboratory setting.

| Property | Value / Expected Behavior | Comments |

| Appearance | White to off-white crystalline powder | Based on analogous guanidinium salts.[2] |

| Melting Point | Data not available | Requires experimental determination. Protocol provided in Section 4.1. |

| Solubility | Expected to be highly soluble in water and polar protic solvents (e.g., ethanol, methanol).[2] | Guanidinium salts are typically highly polar. Protocol for quantitative determination is provided in Section 4.2. |

| pKa (of conjugate acid) | ~13.5 (Predicted for parent compound) | Guanidines are among the strongest organic bases due to resonance stabilization of the conjugate acid. Protocol for experimental determination is provided in Section 4.3. |

| Hygroscopicity | Expected to be hygroscopic | As a hydrochloride salt, it will likely absorb moisture from the atmosphere. Protocol for characterization is provided in Section 4.5.[3] |

| Thermal Stability | Data not available | Requires TGA/DSC analysis. Protocol provided in Section 4.6. |

Spectroscopic Profile: Structural Elucidation

While public databases lack comprehensive, high-resolution spectra for this specific molecule, we can reliably predict the key spectral features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive information about the carbon-hydrogen framework.

-

¹H NMR Spectroscopy (Expected):

-

Ethyl Protons (CH₃): A triplet, integrating to 6H, is expected around δ 1.1-1.3 ppm. The signal is split by the adjacent methylene protons.

-

Ethyl Protons (CH₂): A quartet, integrating to 4H, is expected around δ 3.2-3.4 ppm. This signal is split by the adjacent methyl protons. The downfield shift is due to the direct attachment to the electron-withdrawing nitrogen atom.

-

Amine Protons (NH/NH₂): One or two broad singlets, integrating to a total of 3H, are expected in the region of δ 7.0-8.0 ppm. The chemical shift and appearance are highly dependent on the solvent, concentration, and temperature due to proton exchange.

-

-

¹³C NMR Spectroscopy (Expected):

-

Methyl Carbon (-CH₃): A signal is expected around δ 13-15 ppm.

-

Methylene Carbon (-CH₂-): A signal is expected around δ 42-45 ppm.

-

Guanidinium Carbon (C=N): The characteristic quaternary carbon of the guanidinium group is expected to appear significantly downfield, around δ 158-165 ppm.[4]

-

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present in the molecule. For a KBr pellet sample, the following peaks are anticipated:

-

N-H Stretching: A broad, strong band from 3100-3400 cm⁻¹ corresponding to the various N-H stretches of the guanidinium group. Hydrogen bonding in the solid state contributes to the broadening.

-

C-H Stretching: Sharp peaks between 2850-2990 cm⁻¹ corresponding to the aliphatic C-H bonds of the ethyl groups.

-

C=N Stretching: A strong, characteristic absorption band around 1650-1680 cm⁻¹ is indicative of the delocalized C=N bond of the guanidinium cation.

-

N-H Bending: Absorption bands in the 1580-1650 cm⁻¹ region are expected from the N-H bending vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information on the mass and fragmentation of the molecule. Using electrospray ionization (ESI) in positive mode, the spectrum would be dominated by the cation.

-

Parent Ion: The expected base peak would be the molecular ion of the free base [M+H]⁺, corresponding to the 1,1-diethylguanidinium cation, with an m/z of 116.1182 .[5]

-

Isotope Pattern: The presence of the chlorine counter-ion would not be observed in the positive ion spectrum.

Authoritative Experimental Protocols

The trustworthiness of physicochemical data hinges entirely on the validity of the experimental protocol used for its determination. The following sections provide detailed, step-by-step methodologies for characterizing 1,1-Diethylguanidine hydrochloride.

Melting Point Determination (Capillary Method)

This protocol adheres to the principles outlined in the U.S. Pharmacopeia for melting range analysis.[6]

-

Principle: The melting range is the temperature interval between the point at which the substance column collapses against the capillary wall (onset point) and the point at which it is completely liquefied (clear point). A narrow range typically indicates high purity.

-

Apparatus: Calibrated digital melting point apparatus (e.g., Mel-Temp) with a programmable heating ramp, glass capillary tubes (0.8-1.2 mm internal diameter).[6]

-

Procedure:

-

Sample Preparation: Ensure the 1,1-Diethylguanidine hydrochloride sample is thoroughly dried in a desiccator over a suitable drying agent for at least 24 hours to remove any residual moisture.

-

Capillary Loading: Introduce the dry powder into the open end of a capillary tube. Tap the closed end gently on a hard surface, then drop the tube through a long glass pipe to tightly pack the powder. The final packed column height should be 2.5-3.5 mm.[6][7]

-

Rapid Determination (Optional): For an unknown sample, perform a rapid heating (10-20 °C/min) to find an approximate melting point.

-

Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Insert the sample capillary.

-

Set the apparatus to heat at a rate of 1-2 °C per minute.

-

Data Recording: Record the temperature at the first sign of liquid formation (onset).

-

Continue heating at the same rate and record the temperature when the last solid particle liquefies (clear point).

-

The result is reported as the range between the onset and clear point temperatures. Perform the measurement in triplicate for statistical validity.

-

Aqueous Solubility Determination (Shake-Flask Method)

The Shake-Flask method is the gold-standard for determining thermodynamic equilibrium solubility, providing a measure of a compound's intrinsic solubility in a given medium.[8]

-

Principle: An excess amount of the solid is agitated in a solvent for an extended period to ensure equilibrium is reached between the dissolved and undissolved solute. The concentration of the solute in the resulting saturated solution is then quantified.

-

Workflow Diagram:

Caption: Workflow for the Shake-Flask Solubility Assay.

-

Procedure:

-

Preparation: To each of three glass vials, add an excess amount of 1,1-Diethylguanidine hydrochloride (e.g., 20 mg) to a known volume of purified water (e.g., 2 mL). The key is to ensure solid material remains after equilibrium is reached.[9]

-

Equilibration: Seal the vials and place them in a mechanical shaker or on a stir plate in a temperature-controlled environment (e.g., 25 °C). Agitate for a minimum of 24 hours to ensure equilibrium.[10]

-

Phase Separation: After agitation, allow the vials to stand undisturbed at the same temperature for at least 24 hours to allow undissolved solids to sediment. Alternatively, centrifuge the samples at the test temperature.[11]

-

Sampling: Carefully withdraw an aliquot of the clear supernatant, taking care not to disturb the solid material.

-

Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove any fine particulates. Discard the first few drops to avoid errors from filter adsorption.

-

Quantification: Prepare a series of standard solutions of known concentration. Analyze the filtered sample and the standards using a validated analytical method, such as HPLC-UV or LC-MS, and determine the concentration of the saturated solution from the calibration curve.

-

The final solubility is reported in units such as mg/mL or mol/L.

-

pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[12]

-

Principle: A solution of the compound is titrated with a strong acid or base. The pH of the solution is monitored as a function of the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point on the resulting titration curve.

-

Workflow Diagram:

Caption: Logic flow for pKa determination via potentiometric titration.

-

Procedure:

-

System Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01).[13]

-

Sample Preparation: Accurately weigh and dissolve a sample of 1,1-Diethylguanidine hydrochloride to prepare a solution of known concentration (e.g., 10 mM) in deionized, CO₂-free water. Maintain a constant ionic strength by adding a background electrolyte like 0.15 M KCl.[14]

-

Titration Setup: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C) and stir gently with a magnetic stirrer. Purge the solution with nitrogen to prevent absorption of atmospheric CO₂.[13]

-

Titration: Using a calibrated burette or auto-titrator, add small increments of a standardized strong base (e.g., 0.1 M NaOH).

-

Data Collection: After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added. Continue well past the equivalence point.

-

Data Analysis: Plot the pH versus the volume of NaOH added. To accurately find the equivalence point, plot the first derivative (ΔpH/ΔV). The pKa is the pH value exactly halfway to the equivalence point.

-

Spectroscopic Data Acquisition

-

Principle: Standardized methods ensure reproducibility of spectral data for identification and quality control.

-

Procedure:

-

NMR: Dissolve ~5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Acquire ¹H and ¹³C spectra on a calibrated NMR spectrometer (e.g., 400 MHz or higher).

-

FTIR: Prepare a KBr pellet by mixing ~1 mg of the dried sample with ~100 mg of dry KBr powder and pressing the mixture into a transparent disk. Alternatively, run the analysis using an Attenuated Total Reflectance (ATR) accessory. Acquire the spectrum over a range of 4000-400 cm⁻¹.

-

MS: Prepare a dilute solution of the sample (~1 µg/mL) in a suitable solvent (e.g., methanol/water). Infuse the solution directly into an ESI-MS instrument and acquire the spectrum in positive ion mode.

-

Hygroscopicity Characterization

-

Principle: This method quantifies the amount of water absorbed by a material at different relative humidity (RH) levels, classifying it from non-hygroscopic to very hygroscopic.[]

-

Apparatus: Controlled humidity chamber or a dynamic vapor sorption (DVS) analyzer.

-

Procedure:

-

Initial Weighing: Accurately weigh a sample of the dried material (e.g., 10-20 mg) into a pre-weighed container.[16]

-

Equilibration: Place the open container in a humidity chamber set to a specific condition (e.g., 25 °C and 60% RH).[16]

-

Monitoring: After a set period (e.g., 24 or 48 hours), remove the sample and immediately re-weigh it to determine the mass increase due to water absorption.

-

Classification: Repeat the process at various RH levels (e.g., 40% to 90%). The percentage weight gain is used to classify the material's hygroscopicity according to pharmacopeial standards.

-

Thermal Stability Assessment (TGA/DSC)

-

Principle: Thermogravimetric Analysis (TGA) measures weight change as a function of temperature, while Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample, revealing thermal events like melting and decomposition.

-

Apparatus: A calibrated TGA and/or DSC instrument.

-

Procedure:

-

Sample Preparation: Accurately weigh a small amount of the sample (5-10 mg) into an appropriate TGA/DSC pan (e.g., aluminum or alumina).

-

Analysis: Place the pan in the instrument furnace. Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min) from ambient temperature to a temperature beyond its decomposition point (e.g., 300-400 °C).

-

Data Interpretation: The TGA thermogram will show the temperature at which weight loss begins, indicating decomposition. The DSC curve will show endothermic peaks (melting) or exothermic peaks (decomposition).

-

Applications in Synthesis and Development

1,1-Diethylguanidine hydrochloride's primary value lies in its role as a synthetic building block. The guanidine functional group is a common feature in many biologically active molecules. While often used as its free base, the hydrochloride salt provides a stable, solid, and less hazardous form for storage and handling.

Its applications include:

-

Intermediate for Pharmaceuticals: The related 1,1-Diethylguanidine sulfate is used in the preparation of pyrimidine hydantoin analogs, which have been investigated as inhibitors of leukocyte adhesion mediated by VLA-4, a target for inflammatory diseases.[17]

-

Agrochemical Synthesis: Guanidine derivatives are utilized in the synthesis of certain pesticides and plant growth regulators.

-

Organic Synthesis: As a strong base, the parent compound, 1,1-diethylguanidine, can be used to catalyze various organic reactions. The hydrochloride salt serves as a convenient precursor from which the free base can be generated in situ.

Conclusion

1,1-Diethylguanidine hydrochloride is a molecule of significant practical importance, defined by the strong basicity and polarity of its guanidinium core. This guide has established its chemical identity and outlined the critical physicochemical properties that influence its application. While a complete, publicly available dataset for this compound is sparse, we have provided a comprehensive suite of authoritative, step-by-step protocols that enable any researcher to perform a robust characterization. Adherence to these methodologies will ensure the generation of high-quality, reliable data, empowering scientists to utilize this versatile intermediate with confidence and precision in their research and development endeavors.

References

-

Pharma Beginners. (2024). SOP for Hygroscopicity Testing in Powders. [Link]

-

Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]

-

Journal of Chemical and Pharmaceutical Research. Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method Summary. [Link]

-

PubChem. 1,1-Diethylguanidine hydrochloride. National Center for Biotechnology Information. [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

Solubility of Things. 1,1-Dimethylguanidine. [Link]

-

CD Formulation. Hygroscopicity Evaluation. [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

-

Journal of Chemical Education. The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. [Link]

-

Pharma Stability. (2025). Setting Acceptance Criteria for Moisture-Sensitive and Hygroscopic Products. [Link]

-

University of Calgary. Melting Point Determination. [Link]

-

Lambda Photometrics. Determination of Melting Points According to Pharmacopeia. [Link]

-

Stanford Research Systems. Melting Point Determination. [Link]

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

SSERC. Melting point determination. [Link]

-

PubChemLite. 1,1-diethylguanidine (C5H13N3). [Link]

-

ResearchGate. shows the 13 C NMR for the TMG. Two characteristic chemical shifts.... [Link]

Sources

- 1. 1,1-Diethylguanidine hydrochloride | C5H14ClN3 | CID 70686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. jocpr.com [jocpr.com]

- 4. researchgate.net [researchgate.net]

- 5. PubChemLite - 1,1-diethylguanidine (C5H13N3) [pubchemlite.lcsb.uni.lu]

- 6. lambdaphoto.co.uk [lambdaphoto.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. bioassaysys.com [bioassaysys.com]

- 10. enamine.net [enamine.net]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. enamine.net [enamine.net]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. dergipark.org.tr [dergipark.org.tr]

- 16. SOP for Hygroscopicity Testing in Powders – SOP Guide for Pharma [pharmasop.in]

- 17. 1,1-DIETHYLGUANIDINE SULFATE | 77297-00-8 [m.chemicalbook.com]

1,1-Diethylguanidine hydrochloride CAS number 1114-39-2 properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Diethylguanidine hydrochloride (CAS No. 1114-39-2) is a substituted guanidine salt that serves as a versatile building block in organic synthesis. The guanidinium group, characterized by its high basicity and ability to form multiple hydrogen bonds, imparts unique chemical and biological properties to molecules. This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, spectral analysis, potential pharmacological applications, and safety considerations of 1,1-diethylguanidine hydrochloride, tailored for professionals in research and drug development.

Chemical Identity and Physicochemical Properties

1,1-Diethylguanidine hydrochloride is the hydrochloride salt of the organic base 1,1-diethylguanidine. The presence of the diethyl substitution on one of the nitrogen atoms influences its steric and electronic properties compared to the parent guanidine molecule.

Table of Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 1114-39-2 | [1] |

| Molecular Formula | C₅H₁₄ClN₃ | [1] |

| Molecular Weight | 151.64 g/mol | [1] |

| IUPAC Name | 1,1-diethylguanidine;hydrochloride | [1] |

| Synonyms | N,N-Diethylguanidine hydrochloride, 1,1-Diethylguanidine HCl | [1] |

| Appearance | White granular crystals | [2] |

| pKa (predicted) | 14.47 ± 0.70 | [2] |

| Topological Polar Surface Area | 53.1 Ų | [1] |

| Vapor Pressure (predicted) | 3.16 mmHg at 25°C | [2] |

| Refractive Index (predicted) | 1.484 | [2] |

Synthesis and Reactivity

The synthesis of substituted guanidines can be achieved through various methods. A common approach involves the reaction of a corresponding amine with a guanylating agent. For 1,1-diethylguanidine, this would typically involve the reaction of diethylamine with a cyanamide or a protected guanidine derivative, followed by treatment with hydrochloric acid to form the salt.

General Synthetic Approach

A plausible synthetic route, based on established methods for guanidine synthesis, is the reaction of diethylamine with a suitable guanylating agent like S-methylisothiourea sulfate, followed by salt formation.

Experimental Protocol: Illustrative Synthesis of a Substituted Guanidine

Disclaimer: This is a generalized protocol and may require optimization for the specific synthesis of 1,1-diethylguanidine hydrochloride.

-

Preparation of the Free Base: To a solution of ethylguanidine sulfate in an appropriate solvent (e.g., tetrahydrofuran), an aqueous solution of a strong base like sodium hydroxide is added. The mixture is stirred at room temperature.[3]

-

Drying: Anhydrous sodium sulfate is added to the mixture to remove water.[3]

-

Acylation (Example of further reaction): A solution of an acyl chloride (e.g., 2,6-dichlorophenylacetyl chloride) in the same solvent is added dropwise to the reaction mixture. The reaction is stirred for an extended period (e.g., overnight).[3]

-

Workup: The reaction mixture is filtered and the solvent is removed under reduced pressure. The resulting residue is partitioned between an organic solvent (e.g., methylene chloride) and water.[3]

-

Extraction and Drying: The aqueous layer is extracted with the organic solvent, and the combined organic extracts are dried over a drying agent (e.g., magnesium sulfate).[3]

-

Salt Formation: The dried organic solution is acidified with a solution of hydrochloric acid in an alcohol (e.g., methanol).[3]

-

Isolation and Purification: The solvent is removed in vacuo, and the resulting solid is recrystallized from a suitable solvent system (e.g., acetonitrile/methanol) to yield the purified guanidine hydrochloride salt.[3]

Reactivity Profile

The reactivity of 1,1-diethylguanidine is primarily dictated by the basic and nucleophilic nature of the guanidine moiety.

-

Basicity: The guanidinium group is strongly basic due to the resonance stabilization of its protonated form. This high basicity is a key feature in its chemical behavior and biological interactions.

-

Nucleophilicity: The nitrogen atoms of the guanidine group are nucleophilic and can participate in various chemical reactions.

-

Hydrolysis: Guanidines can be susceptible to hydrolysis, particularly under harsh acidic or basic conditions, which can lead to the formation of urea and amine derivatives. The steric hindrance provided by the diethyl groups may influence the rate of hydrolysis.[4]

-

Interaction with Metal Ions: The nitrogen atoms can act as ligands for metal ions, forming coordination complexes.

Spectral Characterization

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of 1,1-diethylguanidine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl groups (a triplet for the methyl protons and a quartet for the methylene protons) and the protons on the unsubstituted nitrogen atoms. The chemical shifts of the N-H protons can be broad and may exchange with deuterium in deuterated solvents.

-

¹³C NMR: The carbon NMR spectrum will display characteristic signals for the methyl and methylene carbons of the ethyl groups, as well as a key signal for the central guanidinium carbon (C=N) typically found in the range of 160-170 ppm.[5]

Infrared (IR) Spectroscopy

The IR spectrum of 1,1-diethylguanidine hydrochloride would exhibit characteristic absorption bands:

-

N-H stretching: Broad bands in the region of 3100-3400 cm⁻¹ corresponding to the N-H bonds of the guanidinium group.

-

C=N stretching: A strong absorption band around 1600-1680 cm⁻¹ due to the stretching vibration of the C=N double bond.

-

C-N stretching: Bands in the 1100-1300 cm⁻¹ region.

-

C-H stretching and bending: Absorptions corresponding to the ethyl groups.

Pharmacological Potential and Applications

While specific pharmacological data for 1,1-diethylguanidine hydrochloride is limited in publicly available literature, the broader class of substituted guanidines has been extensively studied for various therapeutic applications. The guanidine moiety is a key pharmacophore in numerous biologically active compounds.

Potential Areas of Pharmacological Interest for N,N-Dialkylguanidines:

-

Ion Channel Modulation: Diarylguanidines have been investigated as potent sodium channel blockers with potential anticonvulsant activity.[6] The substitution pattern on the guanidine nitrogen atoms plays a crucial role in their affinity and selectivity for different ion channels.

-

Receptor Binding: Certain N,N'-disubstituted guanidines have shown high affinity for sigma receptors, which are implicated in various neurological disorders.[7] This suggests that appropriately substituted guanidines could be developed as ligands for these receptors.

-

Enzyme Inhibition: Alkylguanidines have been shown to interact with enzymes such as inducible nitric oxide synthase (iNOS), affecting their stability and reactivity.[8] This highlights their potential as enzyme modulators.

-

Anticancer and Antiviral Agents: Novel N-hydroxyguanidine derivatives have demonstrated anticancer and antiviral activities, suggesting that the guanidine scaffold can be modified to target various disease pathways.[9]

Industrial Applications

1,1-Diethylguanidine hydrochloride is recognized as a key intermediate in the synthesis of agrochemicals.[10][11] The guanidine functional group is present in a number of pesticides and herbicides.

Safety and Toxicology

The safety profile of 1,1-diethylguanidine hydrochloride should be carefully considered. Based on available data for related compounds, it is classified as harmful if swallowed, causing skin irritation, and posing a risk of serious eye damage.[1]

GHS Hazard Statements for 1,1-Diethylguanidine Hydrochloride:

-

H302: Harmful if swallowed[1]

-

H315: Causes skin irritation[1]

-

H318: Causes serious eye damage[1]

-

H335: May cause respiratory irritation[1]

Studies on other alkylguanidines, such as dodecylguanidine hydrochloride, have indicated potential for cytotoxicity and pulmonary effects upon inhalation.[12] It is crucial to handle 1,1-diethylguanidine hydrochloride with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area.[13]

Conclusion

1,1-Diethylguanidine hydrochloride is a valuable chemical intermediate with a rich chemistry centered around its highly basic and functional guanidinium group. Its utility in the synthesis of agrochemicals is established, and the broader pharmacological activities of substituted guanidines suggest potential for its application in drug discovery and development. A thorough understanding of its physicochemical properties, reactivity, and safety profile is essential for its effective and safe utilization in research and industrial settings. Further investigation into the specific biological activities of N,N-diethyl-substituted guanidines may unveil novel therapeutic opportunities.

References

-

Synthesis and pharmacological evaluation of N,N'-diarylguanidines as potent sodium channel blockers and anticonvulsant agents. PubMed. Available at: [Link]

-

Differential effects of alkyl- and arylguanidines on the stability and reactivity of inducible NOS heme-dioxygen complexes. PubMed. Available at: [Link]

-

1,1-Diethylguanidine hydrochloride. PubChem. Available at: [Link]

-

Synthesis and structure-activity studies of N,N'-di-o-tolylguanidine analogues, high-affinity ligands for the haloperidol-sensitive sigma receptor. PubMed. Available at: [Link]

-

Synthesis and structure-activity studies of N,N'-diarylguanidine derivatives. N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine: a new, selective noncompetitive NMDA receptor antagonist. PubMed. Available at: [Link]

-

Optimizing Agrochemical Production with Guanidine Sulfate. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Guanidine and Derivatives. ResearchGate. Available at: [Link]

-

Synthesis of Step II. 1-ethyl-3-(2,6-dichlorophenylacetyl)guanidine hydrochloride. Mol-Instincts. Available at: [Link]

-

1,1-Diethylguanidine. ChemBK. Available at: [Link]

-

In Vitro and In Vivo Evaluation of the Toxic Effects of Dodecylguanidine Hydrochloride. National Institutes of Health. Available at: [Link]

-

A Review of Toxicity and Use and Handling Considerations for Guanidine, Guanidine Hydrochloride, and Urea. Pacific Northwest National Laboratory. Available at: [Link]

-

Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. Arkat USA. Available at: [Link]

- Guanidine derivatives, their production and insecticides. Google Patents.

-

The Chemical Backbone: Exploring 1,1-Diethylguanidine Hydrochloride in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

- Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl) - MDPI. Available at: https://www.mdpi.com/1422-8599/2017/4/M955

-

Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents. National Institutes of Health. Available at: [Link]

-

Stable Synergistic Agrochemical Formulation Comprising Guanidine. Quick Company. Available at: [Link]

-

1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001522). Human Metabolome Database. Available at: [Link]

-

guanidinium chloride. NIST WebBook. Available at: [Link]

-

Development of more hydrolytically stable alkyl guanidines. ACS Fall 2025. Available at: [Link]

-

Unveiling the Pharmacological and Nanotechnological Facets of Daidzein: Present State-of-the-Art and Future Perspectives. PubMed Central. Available at: [Link]

-

13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

shows the 13 C NMR for the TMG. Two characteristic chemical shifts... ResearchGate. Available at: [Link]

-

Stability and reactivity of alkylidene dihydropyridines. RSC Publishing. Available at: [Link]

-

1,1-diethylguanidine (C5H13N3). PubChemLite. Available at: [Link]

-

Safety Data Sheet for Guanidine Hydrochloride (B2619A) EUE. NEB. Available at: [Link]

-

Diethylamine, hydrochloride. NIST WebBook. Available at: [Link]

-

Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. PubMed. Available at: [Link]

-

Reactivity and Stability of Metalloporphyrin Complex Formation: DFT and Experimental Study. MDPI. Available at: [Link]

-

Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off. PubMed Central. Available at: [Link]

-

Synthesis and reactivity of air stable Ni(II) complexes with isocyanides and dialkyldithiophosphate ligands: alkyl transfer and acyclic diaminocarbene formation. Cambridge Open Engage. Available at: [Link]

Sources

- 1. 1,1-Diethylguanidine hydrochloride | C5H14ClN3 | CID 70686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Methylguanidine hydrochloride(21770-81-0) 1H NMR [m.chemicalbook.com]

- 3. prepchem.com [prepchem.com]

- 4. Methylguanidine | C2H7N3 | CID 10111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and pharmacological evaluation of N,N'-diarylguanidines as potent sodium channel blockers and anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and structure-activity relationships of N,N'-di-o-tolylguanidine analogues, high-affinity ligands for the haloperidol-sensitive sigma receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Differential effects of alkyl- and arylguanidines on the stability and reactivity of inducible NOS heme-dioxygen complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. N,N-DIETHYL-GUANIDINE | 18240-93-2 [chemicalbook.com]

- 12. In Vitro and In Vivo Evaluation of the Toxic Effects of Dodecylguanidine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnnl.gov [pnnl.gov]

A Technical Guide to the Solubility of 1,1-Diethylguanidine Hydrochloride in Organic Solvents

Introduction

1,1-Diethylguanidine hydrochloride is a salt of the organic base 1,1-diethylguanidine, a member of the guanidinium family.[1][2] Guanidinium compounds are of significant interest in pharmaceutical and materials science due to their unique chemical properties, including their use as protein denaturants and in the synthesis of various bioactive molecules.[3][4] A thorough understanding of the solubility of 1,1-Diethylguanidine hydrochloride in organic solvents is paramount for its effective use in drug formulation, reaction chemistry, and purification processes. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of 1,1-Diethylguanidine hydrochloride, offering insights for researchers, scientists, and professionals in drug development.

Physicochemical Properties of 1,1-Diethylguanidine Hydrochloride

A foundational understanding of the physicochemical properties of 1,1-Diethylguanidine hydrochloride is essential for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C5H14ClN3 | [1] |

| Molecular Weight | 151.64 g/mol | [1] |

| Appearance | White crystalline solid (typical for guanidinium salts) | [3][4] |

| Melting Point | Data not readily available | |

| pKa (of the conjugate acid) | Guanidinium ions are strongly basic, with pKa values typically above 13. |

The high polarity and ionic nature of 1,1-Diethylguanidine hydrochloride, stemming from the delocalized positive charge on the guanidinium head group and the presence of the chloride counter-ion, are the primary determinants of its solubility.

Theoretical Framework for Solubility

The dissolution of an ionic compound like 1,1-Diethylguanidine hydrochloride in an organic solvent is governed by the principle of "like dissolves like." This process can be conceptualized as a competition between the lattice energy of the crystalline salt and the solvation energy provided by the solvent molecules.

Caption: Dissolution of 1,1-Diethylguanidine Hydrochloride.

For dissolution to occur, the energy released upon solvation of the 1,1-diethylguanidinium cation and the chloride anion must be sufficient to overcome the electrostatic forces holding the ions together in the crystal lattice.

Predicted Solubility in Organic Solvents

While specific experimental data for 1,1-Diethylguanidine hydrochloride is not extensively published, its solubility profile can be predicted by examining data from analogous compounds like guanidine hydrochloride and considering the principles of solvent-solute interactions.[3][5][6]

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High to Moderate | These solvents possess high dielectric constants and the ability to form hydrogen bonds, which can effectively solvate both the guanidinium cation and the chloride anion. Studies on guanidine hydrochloride show significant solubility in lower-chain alcohols.[5] The ethyl groups on the nitrogen may slightly increase lipophilicity compared to the parent compound, potentially enhancing solubility in slightly less polar alcohols. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN) | Moderate to High | These solvents have high dipole moments and can effectively solvate the cation. DMF, in particular, has shown to be an excellent solvent for guanidine hydrochloride.[5] Solvation of the chloride anion is less effective than in protic solvents, but the overall solvation energy is often sufficient for dissolution. |

| Non-Polar | Toluene, Hexane, Diethyl ether | Low to Insoluble | These solvents lack the polarity and hydrogen-bonding capability to overcome the strong ionic interactions of the salt's crystal lattice. Their low dielectric constants do not favor the separation of ions. |

Experimental Determination of Solubility

Given the limited availability of public data, experimental determination of the solubility of 1,1-Diethylguanidine hydrochloride is often necessary. The shake-flask method is a widely accepted and reliable technique for measuring equilibrium solubility.[7]

Protocol: Shake-Flask Method for Equilibrium Solubility

-

Preparation:

-

Accurately weigh an excess amount of 1,1-Diethylguanidine hydrochloride into a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Add a precise volume of the desired organic solvent to each vial.

-

Prepare triplicate samples for each solvent to ensure the statistical validity of the results.[7]

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant-temperature shaker bath. Temperature control is critical as solubility is temperature-dependent.[3][5]

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. Preliminary studies may be needed to determine the time required to reach equilibrium.[8]

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a clear aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any undissolved solid.

-

-

Analysis:

-

Accurately dilute the filtered aliquot with a suitable solvent.

-

Quantify the concentration of 1,1-Diethylguanidine hydrochloride in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a charged aerosol detector (CAD).

-

Calculate the original concentration in the saturated solution to determine the solubility.

-

Caption: Shake-Flask Solubility Determination Workflow.

Safety and Handling

1,1-Diethylguanidine hydrochloride is classified as harmful if swallowed and can cause skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated area or a fume hood.[9]

Conclusion

The solubility of 1,1-Diethylguanidine hydrochloride is dictated by its ionic nature and the properties of the chosen organic solvent. It is expected to exhibit high solubility in polar protic and aprotic solvents and poor solubility in non-polar solvents. For applications requiring precise solubility data, the standardized shake-flask method provides a reliable means of experimental determination. This guide provides the theoretical foundation and practical framework necessary for researchers and drug development professionals to effectively work with 1,1-Diethylguanidine hydrochloride.

References

-

PubChem. 1,1-Diethylguanidine hydrochloride. National Center for Biotechnology Information. [Link]

-

ResearchGate. Solubility measurement, molecular simulation and thermodynamic analysis of guanidine hydrochloride in eleven neat solvents. [Link]

-

ResearchGate. Correlation of solubility and calculation of thermodynamic properties of guanidine nitrate in different solvents. [Link]

-

Solubility of Things. Guanidine hydrochloride. [Link]

-

Solubility of Things. 1,1-Dimethylguanidine. [Link]

-

Solubility of Things. Guanidine. [Link]

-

LookChem. 1-Methylguanidine hydrochloride. [Link]

-

Course Hero. Experiment 1 Determination of Solubility Class. [Link]

-

PubMed. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. [Link]

-

ResearchGate. 1236 SOLUBILITY MEASUREMENTS. [Link]

-

National Center for Biotechnology Information. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. [Link]

-

PubChem. 1,1-Diethylguanidine. National Center for Biotechnology Information. [Link]

Sources

- 1. 1,1-Diethylguanidine hydrochloride | C5H14ClN3 | CID 70686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,1-Diethylguanidine | C5H13N3 | CID 14467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mmbio.byu.edu [mmbio.byu.edu]

stability of 1,1-Diethylguanidine hydrochloride in aqueous solution

An In-Depth Technical Guide to the Aqueous Stability of 1,1-Diethylguanidine Hydrochloride

Foreword: The Imperative of Stability in Research and Development

To the researchers, scientists, and drug development professionals who rely on the chemical integrity of their reagents, this guide is dedicated. 1,1-Diethylguanidine hydrochloride is a valuable building block and reagent, yet its utility is intrinsically linked to its stability. Understanding the conditions under which it remains intact, and the pathways through which it degrades, is not merely an academic exercise. It is fundamental to ensuring the reproducibility of experiments, the validity of results, and the safety and efficacy of developmental therapeutics. This document moves beyond a simple recitation of facts to provide a causal understanding of the molecule's behavior in aqueous solution. We will explore the "why" behind its degradation, enabling you to design more robust experiments, formulate more stable products, and interpret your data with confidence.

Physicochemical Profile of 1,1-Diethylguanidine Hydrochloride

A foundational understanding begins with the molecule's intrinsic properties. 1,1-Diethylguanidine is a substituted guanidine, a class of compounds characterized by a central carbon atom bonded to three nitrogen atoms. Its high basicity stems from the exceptional resonance stabilization of its protonated form, the guanidinium cation. The hydrochloride salt is the common form used in laboratory settings, enhancing its solubility in aqueous media.

Table 1: Key Physicochemical Properties of 1,1-Diethylguanidine Hydrochloride

| Property | Value | Source |

| IUPAC Name | 1,1-diethylguanidine;hydrochloride | [1] |

| Molecular Formula | C₅H₁₄ClN₃ | [1] |

| Molecular Weight | 151.64 g/mol | [1] |

| Structure | CCN(CC)C(=N)N.Cl | [1] |

The Core Mechanism of Instability: Hydrolysis

The primary route of degradation for 1,1-Diethylguanidine hydrochloride in aqueous solution is hydrolysis. Guanidines, in general, are susceptible to both acid- and base-catalyzed hydrolysis, which ultimately cleaves the C-N bonds to yield a urea derivative and ammonia (or an amine).[2] The central carbon of the guanidinium ion is electrophilic and thus a target for nucleophilic attack by water or hydroxide ions.

Base-Catalyzed Hydrolysis

Under alkaline conditions, the degradation of guanidines is significantly accelerated. The prevailing mechanism involves the direct nucleophilic attack of a hydroxide ion (OH⁻) on the central carbon of the protonated guanidinium cation.[3][4] An alternative, kinetically equivalent pathway involves the deprotonation of the guanidinium ion to its free base form, followed by attack from a water molecule.[3][5] For 1,1-Diethylguanidine, this process yields 1,1-diethylurea and ammonia.

Caption: Proposed pathway for acid-catalyzed hydrolysis.

A Systematic Approach: The Forced Degradation Study

To comprehensively map the stability of 1,1-Diethylguanidine hydrochloride, a forced degradation (or stress testing) study is the definitive approach. [6]Mandated by regulatory bodies like the ICH for pharmaceutical development, this process intentionally degrades the molecule under harsh conditions to rapidly identify degradation products and elucidate degradation pathways. [7][8]This is the cornerstone of developing a truly stability-indicating analytical method—one that can reliably separate and quantify the active compound from its degradants. [7]

Caption: Workflow for a forced degradation study.

Experimental Protocol: Forced Degradation of 1,1-Diethylguanidine Hydrochloride

This protocol describes a self-validating system for assessing stability. A control sample (unstressed) and a blank (solvent only) must be run alongside the stressed samples in the final analysis. The goal is to achieve 5-20% degradation; exposure times or temperatures may need to be adjusted. [8] 1. Preparation of Stock Solution:

-

Prepare a 1.0 mg/mL stock solution of 1,1-Diethylguanidine hydrochloride in purified water (e.g., HPLC grade).

2. Stress Conditions:

-

Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. [9]Incubate in a water bath at 60°C for 8 hours. Cool and neutralize with an equivalent amount of 0.1 M NaOH.

-

Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH. [9]Incubate in a water bath at 60°C for 2 hours (base hydrolysis is typically faster). Cool and neutralize with an equivalent amount of 0.1 M HCl.

-

Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂. [10]Keep at room temperature for 24 hours, protected from light.

-

Thermal Degradation: Place 10 mL of the stock solution in a sealed vial and heat in an oven or water bath at 80°C for 48 hours. [6] - Photolytic Degradation: Expose a thin layer of the stock solution in a suitable transparent container to a light source conforming to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). [11]A parallel sample protected by aluminum foil serves as the dark control.

3. Sample Analysis:

-

Following the stress period, dilute all samples (including a non-stressed control from the same stock) to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase and analyze immediately using a validated stability-indicating HPLC method.

The Analytical Backbone: Stability-Indicating HPLC Method

A robust analytical method is critical. High-Performance Liquid Chromatography (HPLC) is the technique of choice due to its high sensitivity, accuracy, and versatility in separating and quantifying both the parent drug and its degradation products. [12][13]

Protocol: Development of a Representative HPLC Method

1. Rationale: The goal is to achieve baseline separation between the 1,1-Diethylguanidine peak and all process impurities and degradation products. Guanidinium compounds are highly polar and basic, which guides the selection of chromatographic conditions. A reverse-phase column with an ion-pairing agent or a HILIC (Hydrophilic Interaction Liquid Chromatography) column are common choices. Here, we describe a robust ion-pairing method.

2. Chromatographic Conditions:

-

Instrument: HPLC system with UV or Photodiode Array (PDA) detector.

-

Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or an ion-pairing agent like 5 mM Sodium 1-Heptanesulfonate in water. The ion-pairing agent will improve peak shape and retention for the highly polar guanidinium cation.

-

Mobile Phase B: Acetonitrile.

-

Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to elute any less polar degradation products. A representative gradient could be:

-

0-2 min: 5% B

-

2-15 min: 5% to 60% B

-

15-17 min: 60% to 5% B

-

17-20 min: 5% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: Guanidines lack a strong chromophore. Detection is typically performed at low UV wavelengths, such as 200-215 nm. A PDA detector is invaluable for assessing peak purity.

-

Injection Volume: 10 µL.

3. Method Validation:

-

The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity (as proven by the forced degradation study), linearity, accuracy, precision, and robustness.

Data Interpretation and Stability Profile

The results from the forced degradation study provide a comprehensive stability profile. By comparing the chromatograms of the stressed samples to the control, new peaks corresponding to degradation products can be identified.

Table 2: Illustrative Stability Profile of 1,1-Diethylguanidine Hydrochloride (Note: This is hypothetical data based on the expected chemical behavior of guanidines.)

| Stress Condition | % Assay of Parent Compound | % Total Degradation | Major Degradant Peak (Retention Time) | Observations |

| Control (Unstressed) | 100.0% | 0.0% | N/A | Single sharp peak for parent compound. |

| 0.1 M HCl, 60°C, 8h | 94.2% | 5.8% | Peak A (Rt = 2.5 min) | Minor degradation observed. |

| 0.1 M NaOH, 60°C, 2h | 81.5% | 18.5% | Peak A (Rt = 2.5 min) | Significant degradation, indicating high sensitivity to alkaline conditions. [4] |

| 3% H₂O₂, RT, 24h | 98.9% | 1.1% | Minor peaks | Relatively stable to oxidation. |

| Heat (80°C), 48h | 96.5% | 3.5% | Peak A (Rt = 2.5 min) | Moderate thermal degradation observed. [3] |

| Photolytic (ICH Q1B) | 99.5% | 0.5% | No significant degradants | Appears stable under photolytic stress. |

Peak A would be identified, likely using LC-MS, as 1,1-diethylurea.

Recommendations for Storage and Handling

Based on the established stability profile, the following best practices are essential for maintaining the integrity of 1,1-Diethylguanidine hydrochloride in aqueous solutions:

-

pH Control: Avoid highly alkaline conditions (pH > 8) where hydrolysis is most rapid. For long-term storage of solutions, buffering in the slightly acidic to neutral range (pH 4-7) is recommended.

-

Temperature: Store stock solutions under refrigeration (2-8°C) to minimize the rate of hydrolysis. Avoid repeated freeze-thaw cycles. For critical applications, prepare solutions fresh.

-

Protection from Light: While appearing photostable, it is good laboratory practice to store solutions in amber vials or otherwise protected from light to prevent any potential long-term photolytic degradation. [11]* Material Compatibility: Use high-quality, inert containers (e.g., borosilicate glass, polypropylene) for storage.

-

Atmosphere: While not highly sensitive to oxidation, storing solutions under an inert atmosphere (e.g., nitrogen or argon) can be considered for long-term storage of highly sensitive assays.

Conclusion

The is a multi-faceted issue governed primarily by pH and temperature. The molecule is most vulnerable to hydrolysis under alkaline conditions, a process that can be systematically characterized through a well-designed forced degradation study. By employing a robust, stability-indicating HPLC method, researchers can ensure the integrity of their starting materials and the reliability of their results. This guide provides the foundational principles and practical protocols to empower scientists to confidently manage and verify the stability of this important chemical entity, fostering a culture of scientific rigor and reproducibility.

References

- Keevil, C. W., & Wolfenden, R. (2014). The nonenzymatic decomposition of guanidines and amidines. PubMed - NIH.

- Clements, A., & Williams, A. (1976). Kinetics and mechanism of the alkaline hydrolysis of guanidine, hexamethylguanidinium perchlorate, and tetramethylurea. Journal of the Chemical Society, Perkin Transactions 2.

- Clements, A., & Williams, A. (1976). Kinetics and Mechanism of the Alkaline Hydrolysis of Guanidine, Hexa. RSC Publishing.

- Limatibul, S., & Watson, J. W. (1972). The Mechanism of Acid Hydrolysis of Guanidines. Journal of Organic Chemistry.

-

PubChem. (n.d.). 1,1-Diethylguanidine hydrochloride. National Center for Biotechnology Information. [Link]

- American Chemical Society. (2025). Development of more hydrolytically stable alkyl guanidines. ACS Fall 2025.

- Fisher Scientific. (2009). SAFETY DATA SHEET - Methylguanidine hydrochloride.

- Thermo Fisher Scientific. (2010).

- Thermo Fisher Scientific. (2010).

- MedCrave. (2016).

- BioProcess International. (n.d.).

- Monera, O. D., Kay, C. M., & Hodges, R. S. (1994).

- International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product.

- ResolveMass. (2025).

- Pharmaguideline. (n.d.).

- Separation Science. (2025). Analytical Techniques In Stability Testing.

- Chromatography Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products.

- ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B.

- Kamberi, M., Tsutsumi, K., Kotegawa, T., Nakamura, K., & Nakano, S. (2009). Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. PubMed Central.

Sources

- 1. 1,1-Diethylguanidine hydrochloride | C5H14ClN3 | CID 70686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Development of more hydrolytically stable alkyl guanidines - American Chemical Society [acs.digitellinc.com]

- 3. The nonenzymatic decomposition of guanidines and amidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetics and mechanism of the alkaline hydrolysis of guanidine, hexamethylguanidinium perchlorate, and tetramethylurea - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. Kinetics and mechanism of the alkaline hydrolysis of guanidine, hexamethylguanidinium perchlorate, and tetramethylurea - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 7. biopharminternational.com [biopharminternational.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 10. ijrpp.com [ijrpp.com]

- 11. database.ich.org [database.ich.org]

- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 13. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 1,1-Diethylguanidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Diethylguanidine hydrochloride is a significant building block in synthetic and medicinal chemistry. A profound understanding of its three-dimensional structure and conformational dynamics is paramount for predicting its reactivity, designing novel derivatives with tailored properties, and elucidating its interactions with biological targets. This guide provides a comprehensive technical overview of the molecular structure and conformational landscape of 1,1-diethylguanidine hydrochloride, integrating crystallographic insights from analogous structures, spectroscopic analysis, and computational modeling. Detailed experimental and computational protocols are presented to empower researchers in their exploration of this and related guanidinium systems.

Introduction: The Significance of the Guanidinium Moiety

The guanidinium group, the protonated form of guanidine, is a ubiquitous functional group in biological systems and synthetic compounds. Its remarkable basicity (pKa of ~13.6) ensures it is protonated under physiological conditions, and the resulting positive charge is delocalized across three nitrogen atoms, leading to a planar, resonance-stabilized structure.[1] This unique electronic feature allows guanidinium ions to form strong hydrogen bonds and electrostatic interactions, which are crucial for molecular recognition processes.

In drug development, the guanidine moiety is a privileged scaffold, appearing in a wide array of therapeutic agents with diverse biological activities, including anticancer, antibacterial, and antiviral properties.[2][3] 1,1-Diethylguanidine hydrochloride, as a readily available synthetic intermediate, serves as a precursor for various agrochemicals and pharmaceuticals.[4][5] A detailed appreciation of its structural and conformational preferences is therefore essential for the rational design of new bioactive molecules.

Molecular Structure of 1,1-Diethylguanidinium Chloride

Insights from the Crystal Structure of N,N-Dimethylguanidinium Chloride

The crystal structure of N,N-dimethylguanidinium chloride reveals an essentially planar C(N)₃ core in the cation. This planarity is a direct consequence of the delocalization of the positive charge and the lone pairs of the nitrogen atoms across the central carbon and three nitrogen atoms. This resonance stabilization results in C-N bond lengths that are intermediate between a single and a double bond.

Table 1: Key Structural Parameters of the N,N-Dimethylguanidinium Cation

| Parameter | Value (Å) | Description |

| C-N(H₂) Bond Lengths | ~1.33 Å | Shorter than a typical C-N single bond (~1.47 Å), indicating partial double bond character. |

| C-N(CH₃)₂ Bond Length | ~1.33 Å | Similar to the C-N(H₂) bond lengths, confirming charge delocalization. |

| N-C(H₃) Bond Lengths | ~1.46 Å | Typical C-N single bond length. |

The planarity of the guanidinium core is a critical feature that influences how the molecule packs in a crystal lattice and interacts with other molecules. It is highly probable that the 1,1-diethylguanidinium cation adopts a similar planar C(N)₃ core.

Predicted Structure of the 1,1-Diethylguanidinium Cation

Based on the structure of the dimethyl analog and fundamental chemical principles, the 1,1-diethylguanidinium cation is predicted to have the following key features:

-

A planar C(N)₃ core with extensive charge delocalization.

-

C-N bond lengths within the guanidinium core of approximately 1.33 Å.

-

N-C(ethyl) and C-C(ethyl) bond lengths consistent with single bonds.

-

The ethyl groups will be disposed around the N,N-diethylamino nitrogen with tetrahedral geometry.

The primary conformational flexibility in the 1,1-diethylguanidinium cation arises from the rotation around the C-N and N-C bonds of the ethyl substituents.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the molecular structure and probing the conformational dynamics of 1,1-diethylguanidine hydrochloride in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

¹H NMR Spectrum: The ¹H NMR spectrum of 1,1-diethylguanidine hydrochloride is expected to show three distinct signals:

-

A triplet corresponding to the methyl (CH₃) protons of the ethyl groups.

-

A quartet corresponding to the methylene (CH₂) protons of the ethyl groups, split by the adjacent methyl protons.

-

A broad singlet for the protons on the unsubstituted nitrogen atoms (-NH₂), which may exchange with solvent protons.

¹³C NMR Spectrum: The ¹³C NMR spectrum will exhibit three signals:

-

A signal for the methyl carbons.

-

A signal for the methylene carbons.

-

A downfield signal for the central carbon of the guanidinium group, reflecting its unique electronic environment.

Basic 1D NMR spectral data for 1,1-diethylguanidine hydrochloride is available in public databases such as PubChem.[6][7]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule. The IR spectrum of 1,1-diethylguanidine hydrochloride will be characterized by:

-

Strong N-H stretching vibrations in the region of 3100-3500 cm⁻¹.

-

C-H stretching vibrations from the ethyl groups around 2850-3000 cm⁻¹.

-

A strong C=N stretching vibration (or, more accurately, a C(N)₃ asymmetric stretch) around 1650 cm⁻¹, which is characteristic of the guanidinium group.

Conformational Analysis: Exploring the Dynamic Landscape

The conformational flexibility of the 1,1-diethylguanidinium cation is primarily governed by rotation around the C-N bonds within the guanidinium core and the C-N and C-C bonds of the ethyl substituents. Understanding the energy barriers associated with these rotations is crucial for a complete picture of the molecule's behavior.

Computational Approach: Mapping the Conformational Energy Landscape

Density Functional Theory (DFT) calculations are a powerful tool for investigating the conformational preferences and rotational energy barriers of molecules.

Workflow for Computational Conformational Analysis:

Caption: Workflow for computational conformational analysis.

Step-by-Step Protocol for DFT Calculations:

-

Initial Structure Generation: Build an initial 3D model of the 1,1-diethylguanidinium cation.

-

Geometry Optimization: Perform a full geometry optimization using a suitable DFT functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-31G(d) or larger). This will locate the lowest energy conformer.

-

Frequency Calculation: Perform a frequency calculation on the optimized structure to confirm that it is a true energy minimum (no imaginary frequencies).

-